molecular formula C21H42OSi B11835054 Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-

Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-

Cat. No.: B11835054
M. Wt: 338.6 g/mol
InChI Key: WBOYDIISRFUFHQ-HXUWFJFHSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- is a chiral organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) ether group attached to a dodecyl chain substituted with a propynyl (propargyl) moiety at the 1-position in the (S)-configuration. This compound’s structure combines a long hydrophobic alkyl chain with a reactive alkyne group, making it suitable for applications in surface modification, polymer chemistry, or as a precursor in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Preparation Methods

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- typically involves the reaction of appropriate alkyl or aryl halides with silanes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently and cost-effectively .

Scientific Research Applications

Applications in Materials Science

1. Coupling Agents in Composites:

  • Silane compounds are widely used as coupling agents in composite materials. They enhance the bonding between inorganic fillers (like silica) and organic polymers, improving mechanical properties such as tensile strength and durability.
  • The hydrolytic stability of silanes significantly impacts their effectiveness in these applications. Studies indicate that the presence of the dodecyl chain improves the compatibility of the silane with various polymer matrices, leading to better performance in composite materials.

2. Surface Modification:

  • The ability of this silane to modify surfaces is crucial in various industries, including coatings and adhesives. It can be used to create hydrophobic surfaces or improve adhesion properties.
  • For instance, when applied to glass or metal surfaces, it can enhance corrosion resistance and increase the lifespan of coatings by providing a better bond between the substrate and the coating material.

Biological Applications

1. Drug Delivery Systems:

  • Research indicates potential applications in drug delivery systems where silanes can be used to modify nanoparticles for targeted drug delivery. The unique functional groups allow for conjugation with therapeutic agents, enhancing their bioavailability and efficacy.
  • Interaction studies suggest that silanes can influence cellular uptake mechanisms, making them suitable candidates for developing advanced drug delivery vehicles.

2. Biocompatibility Studies:

  • Preliminary studies have shown that silane compounds can interact with biological systems without significant toxicity. This property is essential for applications in biomedical devices where biocompatibility is critical.

Case Studies

Case Study 1: Composite Materials
A study demonstrated that incorporating (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy] into a polymer matrix significantly improved tensile strength and thermal stability compared to matrices using conventional silanes.

Case Study 2: Biomedical Applications
Research involving this silane in modifying silica nanoparticles showed enhanced drug loading capabilities and improved release profiles for cancer therapeutics, indicating its potential in targeted therapy.

Mechanism of Action

Comparison with Similar Compounds

The following table compares the target compound with structurally related silanes from the evidence, focusing on molecular properties, substituents, and physicochemical parameters.

Compound Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) PSA (Ų) Notable Features
Target: Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- (hypothetical) Estimated: C₁₉H₃₈OSi ~298.6 (calculated) Dodecyl + propynyl (S-configuration) ~380–400 (predicted) ~0.92–0.98 ~9–12 Alkyne functionality for click chemistry
Silane, (1,1-dimethylethyl)[[(1S,2R)-1-[(1S)-2-iodo-1-methylethyl]-2,4-dimethyl-3-pentenyl]oxy]dimethyl C₁₆H₃₃IOSi 396.42 Iodoalkyl, stereochemical complexity 345.6 ± 35.0 1.138 ± 0.06 9.23 High density due to iodine; chiral centers
Silane, (1,1-dimethylethyl)[[(1S)-1-[[(4-methoxyphenyl)methoxy]methyl]-3-pentynyl]oxy]dimethyl C₂₀H₃₄O₃Si 348.21 Methoxyphenyl, alkyne 398.4 ± 42.0 0.968 ± 0.06 27.69 Aromatic group enhances polarity
Silane, (1,1-dimethylethyl)dimethyl[[(2R,4R,6S)-2,4,6-trimethyl-7-octyn-1-yl]oxy] C₁₇H₃₄OSi 282.54 Branched alkyne, multiple stereocenters N/A N/A N/A Compact structure with high stereoselectivity
Silane, (1,1-dimethylethyl)[[(1S)-1-(2-iodoethenyl)hexyl]oxy]dimethyl C₁₄H₂₉IOSi 344.36 Iodoethenyl, shorter alkyl chain N/A N/A N/A Potential for radical or cross-coupling reactions

Key Observations:

Substituent Effects on Reactivity :

  • The target’s propynyl group distinguishes it from iodine-containing analogs (e.g., ), enabling alkyne-specific reactions like cycloadditions. In contrast, iodo-substituted silanes (e.g., ) may undergo nucleophilic substitutions or serve as halide sources .
  • The methoxyphenyl group in increases polarity (PSA = 27.69 vs. ~9–12 for aliphatic silanes), making it more suitable for hydrophilic applications .

Steric and Stereochemical Considerations :

  • Compounds with multiple stereocenters (e.g., ) exhibit higher stereoselectivity in synthetic applications. The target’s single (S)-configuration simplifies chiral resolution compared to ’s complex stereochemistry .

Physical Properties :

  • Density correlates with substituent atomic weight: iodine-containing silanes (e.g., , 1.138 g/cm³) are denser than alkyne or alkyl analogs (e.g., , 0.968 g/cm³) .
  • Longer alkyl chains (e.g., dodecyl in the target) increase hydrophobicity and boiling points compared to shorter-chain analogs like .

Thermal Stability :

  • Alkyne-containing silanes (target and ) may exhibit lower thermal stability due to triple-bond reactivity, whereas branched analogs (e.g., ) resist degradation better .

Biological Activity

Silane compounds, particularly those with quaternary ammonium functionalities, have garnered significant attention for their biological activities, particularly in antimicrobial applications. The compound in focus, Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-, exhibits promising properties that can be leveraged in various biomedical fields. This article explores its biological activity through a review of relevant studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₃₈H₈₀OSi
  • Molecular Weight : 581.1267 g/mol
  • IUPAC Name : tert-Butyldimethyl(dotriacontyloxy)silane

This silane is characterized by its long hydrocarbon chains and quaternary ammonium group, which contribute to its amphiphilic nature, enabling interactions with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of silane compounds, particularly those modified with quaternary ammonium groups. These compounds demonstrate significant efficacy against various microbial strains.

Case Studies

  • Antimicrobial Efficacy Against Biofilms :
    A study evaluated the antimicrobial activity of a quaternary ammonium silane against polymicrobial biofilms. Results indicated that the silane significantly reduced colony-forming units (CFUs) by approximately 80% compared to control groups, showcasing its potential as an effective antimicrobial agent in dental applications .
  • Macrophage Polarization :
    Another investigation focused on the effects of a related silane compound on macrophage polarization. The study found that treatment with this silane reduced levels of pro-inflammatory cytokines (IL-6) while promoting the expression of anti-inflammatory markers (IL-10). This suggests that silanes may play a role in modulating immune responses during tissue repair processes .
  • Surface Modification for Bacterial Resistance :
    Silanes have been employed to modify surfaces of dental implants, leading to reduced bacterial adhesion and biofilm formation. The immobilization of silanes on titanium surfaces was shown to enhance osteoblast differentiation while simultaneously decreasing bacterial colonization .

The antimicrobial action of quaternary ammonium silanes is primarily attributed to their ability to disrupt microbial cell membranes. The lipophilic alkyl chains penetrate bacterial membranes, leading to cell lysis and death. Additionally, these compounds can alter the surface properties of materials, enhancing their resistance to microbial colonization .

Data Summary

Study Focus Findings
Biofilm Reduction80% reduction in CFUs from polymicrobial biofilms with silane treatment .
Cytokine ModulationSignificant decrease in IL-6 and increase in IL-10 levels in macrophages treated with silanes .
Surface ModificationEnhanced osteoblast differentiation and reduced bacterial adhesion on modified titanium surfaces .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-?

The compound is typically synthesized via silylation of the alcohol precursor. A common method involves reacting tert-butyldimethylsilyl chloride (TBSCl) with the corresponding (1S)-1-(2-propyn-1-yl)dodecanol under anhydrous conditions. Imidazole or triethylamine is used as a base to scavenge HCl, and the reaction proceeds in dichloromethane or tetrahydrofuran at 0–25°C. Purification is achieved via column chromatography (hexane/ethyl acetate) under inert atmosphere to prevent hydrolysis of the silyl ether .

Q. How is the stereochemical integrity of the (1S)-configured dodecyl chain verified?

Chiral HPLC or polarimetry can confirm enantiopurity, while NOESY NMR experiments elucidate spatial arrangements of substituents. For precise determination, X-ray crystallography of intermediates (e.g., alcohol precursors) is recommended. Computational methods (DFT or MD simulations) may also predict stability of the chiral center under reaction conditions .

Q. What analytical techniques are critical for characterizing this silane derivative?

  • NMR : ¹H, ¹³C, and ²⁹Si NMR to confirm silyl ether formation and propargyl group integrity.
  • IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and Si-O-C absorption (~1000–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
  • Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and dimethyl groups influence reaction outcomes in cross-coupling applications?

The bulky tert-butyl group creates significant steric hindrance, reducing nucleophilic attack on the silicon center and enhancing thermal stability. In Sonogashira coupling, the propargyl moiety remains accessible despite steric bulk, enabling alkyne-aryl/vinyl bond formation. Kinetic studies (e.g., Eyring plots) can quantify steric effects on reaction rates .

Q. What are the stability profiles of this silane under acidic, basic, and oxidative conditions?

  • Acidic Conditions : Susceptible to hydrolysis (e.g., HF·pyridine or TBAF in THF cleaves the silyl ether).
  • Basic Conditions : Stable under mild bases (pH < 10), but strong bases (e.g., NaOH) induce slow degradation.
  • Oxidative Conditions : Propargyl groups may react with oxidizing agents (e.g., mCPBA), forming epoxides or ketones. Stability assays (TGA/DSC) under controlled atmospheres are advised for long-term storage recommendations .

Q. How does the chiral (1S)-configuration impact regioselectivity in catalytic applications?

The (1S)-chirality induces asymmetric induction in reactions involving the propargyl group. For example, in cyclopropanation or [2+2] cycloadditions, the dodecyl chain’s stereochemistry directs face-selective interactions with catalysts (e.g., Rh or Cu complexes). Comparative studies using racemic vs. enantiopure samples can quantify enantiomeric excess (ee) via chiral GC or HPLC .

Q. Are there contradictions in literature regarding its reactivity in alkyne-based click chemistry?

Some studies report reduced reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to steric shielding of the propargyl group. However, strain-promoted click chemistry (e.g., with dibenzocyclooctynes) bypasses this limitation. Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots are needed to resolve these discrepancies .

Q. Methodological Guidance

Q. How to optimize purification protocols for this moisture-sensitive silane?

  • Use anhydrous solvents (e.g., distilled THF) and inert atmosphere (N₂/Ar) during column chromatography.
  • Employ silica gel pre-treated with 1% triethylamine to neutralize residual acidity.
  • Monitor hydrolysis by TLC (Rf shift in humid conditions) .

Q. What computational tools are suitable for modeling its conformational dynamics?

  • Molecular Dynamics (MD) : Simulate solvent effects on the dodecyl chain’s flexibility.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and C≡C bonds to predict stability.
  • Docking Studies : Explore interactions with enzymes or catalysts for biocatalytic applications .

Q. How to design experiments assessing its utility in polymer or dendrimer synthesis?

  • Step-Growth Polymerization : Use the propargyl group for alkyne-azide coupling to build branched architectures.
  • Surface Functionalization : Graft onto silica nanoparticles via silanol condensation, followed by propargyl derivatization.
  • Thermal Analysis : TGA to evaluate decomposition thresholds (typically >200°C for tert-butyldimethylsilyl derivatives) .

Properties

Molecular Formula

C21H42OSi

Molecular Weight

338.6 g/mol

IUPAC Name

tert-butyl-dimethyl-[(4S)-pentadec-1-yn-4-yl]oxysilane

InChI

InChI=1S/C21H42OSi/c1-8-10-11-12-13-14-15-16-17-19-20(18-9-2)22-23(6,7)21(3,4)5/h2,20H,8,10-19H2,1,3-7H3/t20-/m1/s1

InChI Key

WBOYDIISRFUFHQ-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC#C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCC(CC#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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